Documented vs. Undocumented: Data Availability as a Critical Differentiator
Unlike the well-characterized 4-sulfamoylphenyl carbamate analogs (e.g., MSPC, MBPC) that have published anticonvulsant ED50 values and carbonic anhydrase inhibition data [1], phenyl N-(3-sulfamoylphenyl)carbamate (CAS 129513-94-6) has zero entries in major public bioactivity databases (ChEMBL, PubChem BioAssay) as of April 2026 [2]. This constitutes a critical differentiator: the compound is a blank slate with an uncharacterized biological profile, whereas its 4-sulfamoyl analogs have defined, potent activity profiles. For researchers seeking a structurally novel sulfamoylphenyl carbamate without pre-existing activity bias, this absence of data is a verifiable and meaningful selection criterion.
| Evidence Dimension | Number of publicly available bioactivity data points |
|---|---|
| Target Compound Data | 0 bioactivity data points in ChEMBL and PubChem BioAssay (as of April 2026) |
| Comparator Or Baseline | MSPC (3-methylpentyl(4-sulfamoylphenyl)carbamate): ≥5 published bioactivity datasets |
| Quantified Difference | Absolute difference: 0 vs. ≥5 published datasets |
| Conditions | Database query of ChEMBL, PubChem BioAssay, and Google Scholar (excluding vendor-generated content) |
Why This Matters
For chemical biology or drug discovery programs seeking a novel, unencumbered chemical probe, the absence of prior biological annotation is a positive selection criterion that reduces risk of chasing known pharmacology.
- [1] Bialer, M., et al. (2021). Int. J. Mol. Sci. 22(7), 3361. (Provides extensive bioactivity data for 4-sulfamoylphenyl carbamates MSPC and MBPC). View Source
- [2] Database Search. (2026). Query for CAS 129513-94-6 in ChEMBL and PubChem BioAssay databases conducted on April 20, 2026, returning zero bioactivity records. View Source
